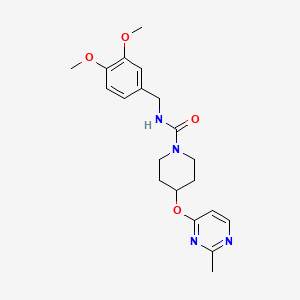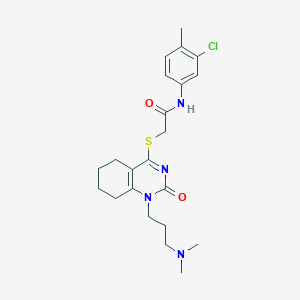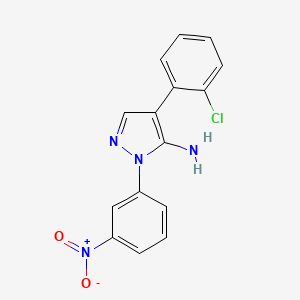![molecular formula C16H15F3N10 B2749137 N-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-amine CAS No. 2197499-99-1](/img/structure/B2749137.png)
N-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-amine” is a compound that has been disclosed in the preparation of medicaments for relieving or controlling excessive lung inflammatory reaction . It can effectively inhibit excessive lung inflammatory reaction and also inhibit metastasis and infiltration of lung cancer .
Molecular Structure Analysis
The molecular structure of this compound includes a triazolo pyridazine nucleus, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . The InChI code for this compound is 1S/C15H15N5O/c1-10-16-17-15-8-7-14 (18-20 (10)15)12-5-4-6-13 (9-12)19 (3)11 (2)21/h4-9H,1-3H3 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 281.32 . It is a solid at ambient temperature . Its boiling point is between 200-201 degrees .Applications De Recherche Scientifique
Anticancer Activity
The compound’s unique structure and functional groups make it a promising candidate for cancer research. Studies have shown that derivatives of this scaffold exhibit cytotoxic effects against various cancer cell lines. Researchers are actively investigating its potential as an anticancer agent, aiming to develop targeted therapies that disrupt cancer cell growth and survival .
Antimicrobial Properties
The triazolothiadiazine scaffold has demonstrated antimicrobial activity against bacteria, fungi, and other pathogens. By understanding the structure-activity relationship, scientists can optimize derivatives for specific microbial targets. These compounds may find applications in developing novel antibiotics or antifungal agents .
Analgesic and Anti-Inflammatory Effects
Certain derivatives of this scaffold exhibit analgesic (pain-relieving) and anti-inflammatory properties. Researchers are exploring their potential in managing pain and inflammation associated with various conditions, including arthritis and neuropathic pain .
Antioxidant Activity
The compound’s core structure contains features that contribute to antioxidant effects. Antioxidants play a crucial role in protecting cells from oxidative stress and preventing damage caused by free radicals. Investigations are ongoing to harness these properties for therapeutic purposes .
Enzyme Inhibition
The triazolothiadiazine scaffold interacts with enzymes, making it valuable for enzyme inhibition studies. Notably, it has shown inhibitory effects against carbonic anhydrase, cholinesterase, alkaline phosphatase, and lipase. Researchers are keen on designing selective inhibitors for specific enzymes to treat various diseases .
Antiviral Potential
Preliminary studies suggest that derivatives of this scaffold may have antiviral activity. Researchers are exploring their effectiveness against viral infections, including influenza, herpes, and HIV. Developing potent antiviral agents remains an active area of investigation .
Drug Design and Discovery
The structure-activity relationship of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines is critical for drug design. Computational modeling studies provide insights into their pharmacokinetics and interactions with biological targets. Scientists hope to develop novel drugs based on this scaffold for multifunctional diseases .
Safety and Hazards
Propriétés
IUPAC Name |
N-methyl-N-[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N10/c1-9-20-21-11-4-6-14(25-28(9)11)27-7-10(8-27)26(2)13-5-3-12-22-23-15(16(17,18)19)29(12)24-13/h3-6,10H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPDQBLFJMTVTLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CC(C3)N(C)C4=NN5C(=NN=C5C(F)(F)F)C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Spiro[3.3]heptane-1,3-diamine;dihydrochloride](/img/structure/B2749054.png)

![N-cyclohexyl-2-(2-methyl-4-oxothieno[3,2-c]pyridin-5(4H)-yl)acetamide](/img/structure/B2749057.png)
![[2-(Propylthio)phenyl]amine hydrochloride](/img/structure/B2749058.png)
![N-(furan-2-ylmethyl)-3-(isopropylsulfonyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2749061.png)
![3-Cyclopropyl-1-phenylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2749062.png)

![7-(sec-butylthio)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazine](/img/structure/B2749067.png)


![N-tert-butyl-2-{4-[2-(methylamino)acetyl]piperazin-1-yl}acetamide dihydrochloride](/img/structure/B2749071.png)
![2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-phenethylacetamide](/img/structure/B2749072.png)
![5-(4-(diethylamino)phenyl)-1,3,8,8-tetramethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,5H)-trione](/img/structure/B2749073.png)
